ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate
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Overview
Description
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorophenyl group, a tetrahydronaphthalene moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydronaphthalene Intermediate: This step involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Introduction of the Fluorophenyl Group: The next step involves the Friedel-Crafts acylation of the tetrahydronaphthalene intermediate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Carbamate Formation: Finally, the resulting intermediate is reacted with ethyl isocyanate to form the desired carbamate compound. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) in polar aprotic solvents.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorophenyl group enhances its binding affinity to these targets, while the carbamate moiety can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(2-chlorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate
- Ethyl N-[(2-bromophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate
- Ethyl N-[(2-methylphenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate
Uniqueness
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for developing new drugs and materials with enhanced performance characteristics.
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-2-25-20(24)22-18(15-9-5-6-10-17(15)21)16-12-11-13-7-3-4-8-14(13)19(16)23/h3-10,16,18H,2,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBFIVRUVDNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCC2=CC=CC=C2C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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